molecular formula C12H15ClFNO2 B6606428 Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2763760-18-3

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B6606428
CAS No.: 2763760-18-3
M. Wt: 259.70 g/mol
InChI Key: SHXNJDCCRAEMGS-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclobutane ring.

    Attachment of the Fluorophenyl Group: This can be done through a substitution reaction, where a fluorophenyl group is attached to the cyclobutane ring.

    Esterification: The carboxylate group is esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate hydrochloride

Uniqueness

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with target molecules.

Properties

IUPAC Name

methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNJDCCRAEMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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